molecular formula C15H15FN2O B5553067 3-(dimethylamino)-N-(3-fluorophenyl)benzamide

3-(dimethylamino)-N-(3-fluorophenyl)benzamide

Cat. No.: B5553067
M. Wt: 258.29 g/mol
InChI Key: FBNGAGCTOBRTFJ-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-(3-fluorophenyl)benzamide is an organic compound that features a benzamide core substituted with a dimethylamino group and a fluorophenyl group

Properties

IUPAC Name

3-(dimethylamino)-N-(3-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c1-18(2)14-8-3-5-11(9-14)15(19)17-13-7-4-6-12(16)10-13/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNGAGCTOBRTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(3-fluorophenyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with an amine, such as dimethylamine, in the presence of a dehydrating agent like thionyl chloride.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile, such as an amide anion.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-(3-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or fluorophenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or fluorophenyl derivatives.

Scientific Research Applications

3-(dimethylamino)-N-(3-fluorophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(3-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(dimethylamino)-N-(4-fluorophenyl)benzamide: Similar structure but with the fluorophenyl group in the para position.

    3-(dimethylamino)-N-(3-chlorophenyl)benzamide: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

3-(dimethylamino)-N-(3-fluorophenyl)benzamide is unique due to the specific positioning of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of the dimethylamino group also contributes to its distinct properties, making it a valuable compound for various applications.

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